Cas no 1250061-29-0 (2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile)

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanenitrile is a brominated pyrazole derivative featuring both amino and nitrile functional groups, making it a versatile intermediate in organic synthesis. Its structural framework is particularly valuable for constructing heterocyclic compounds, with applications in pharmaceuticals, agrochemicals, and material science. The presence of the bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the amino group offers opportunities for derivatization. The nitrile moiety provides additional synthetic flexibility, enabling transformations into carboxylic acids, amides, or tetrazoles. This compound’s well-defined reactivity profile and stability under standard conditions make it a reliable building block for researchers developing novel bioactive molecules or functional materials.
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile structure
1250061-29-0 structure
商品名:2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
CAS番号:1250061-29-0
MF:C6H7BrN4
メガワット:215.050579309464
CID:5872057
PubChem ID:61692164

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 1250061-29-0
    • AKOS010959298
    • EN300-783572
    • 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
    • インチ: 1S/C6H7BrN4/c1-4(2-8)11-3-5(7)6(9)10-11/h3-4H,1H3,(H2,9,10)
    • InChIKey: NKIXAIMDBHMNQS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(N)=NN(C=1)C(C#N)C

計算された属性

  • せいみつぶんしりょう: 213.98541g/mol
  • どういたいしつりょう: 213.98541g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 67.6Ų

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-783572-0.5g
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
1250061-29-0 95.0%
0.5g
$739.0 2025-03-21
Enamine
EN300-783572-1.0g
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
1250061-29-0 95.0%
1.0g
$770.0 2025-03-21
Enamine
EN300-783572-2.5g
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
1250061-29-0 95.0%
2.5g
$1509.0 2025-03-21
Enamine
EN300-783572-0.1g
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
1250061-29-0 95.0%
0.1g
$678.0 2025-03-21
Enamine
EN300-783572-5.0g
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
1250061-29-0 95.0%
5.0g
$2235.0 2025-03-21
Enamine
EN300-783572-0.25g
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
1250061-29-0 95.0%
0.25g
$708.0 2025-03-21
Enamine
EN300-783572-10.0g
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
1250061-29-0 95.0%
10.0g
$3315.0 2025-03-21
Enamine
EN300-783572-0.05g
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile
1250061-29-0 95.0%
0.05g
$647.0 2025-03-21

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile 関連文献

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrileに関する追加情報

Research Brief on 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: 1250061-29-0)

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: 1250061-29-0) is a specialized pyrazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique bromo- and amino-functionalized pyrazole core, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting key signaling pathways.

Recent research has focused on the synthesis and optimization of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile to enhance its reactivity and selectivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a building block for the construction of novel heterocyclic compounds with potent anticancer activity. The study highlighted the compound's ability to undergo regioselective cross-coupling reactions, enabling the rapid assembly of diverse molecular scaffolds.

In addition to its synthetic applications, 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile has been investigated for its direct biological effects. Preliminary in vitro assays revealed moderate inhibitory activity against certain protein kinases, suggesting its potential as a lead compound for further optimization. Researchers have also explored its role in modulating enzyme function, with particular interest in its interactions with bromodomain-containing proteins, which are implicated in epigenetic regulation.

The compound's physicochemical properties, including its solubility and stability under physiological conditions, have been characterized in recent pharmacokinetic studies. These investigations are critical for assessing its suitability as a drug candidate. Notably, the presence of the nitrile group in 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile offers opportunities for further chemical modifications, such as hydrolysis to carboxylic acids or conversion to tetrazole derivatives, which could enhance its pharmacological profile.

Ongoing research aims to elucidate the structure-activity relationships (SAR) of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile derivatives. Computational modeling and molecular docking studies have provided insights into the binding modes of these compounds with target proteins, guiding the design of more potent and selective analogs. Collaborative efforts between academic and industrial research groups are expected to accelerate the translation of these findings into preclinical candidates.

In conclusion, 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: 1250061-29-0) represents a promising scaffold in medicinal chemistry, with diverse applications in drug discovery. Its synthetic versatility, combined with its emerging biological activities, positions it as a valuable tool for researchers exploring new therapeutic strategies. Future studies will likely focus on expanding its chemical space and evaluating its efficacy in disease models, paving the way for potential clinical applications.

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